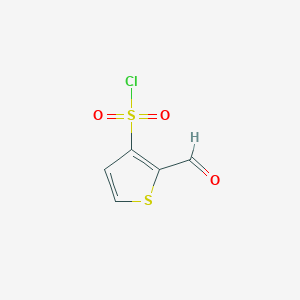
2-Formylthiophene-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formylthiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClO3S2 and a molecular weight of 210.66 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Formylthiophene-3-sulfonyl chloride is 1S/C5H3ClO3S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-3H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Formylthiophene-3-sulfonyl chloride is a liquid at room temperature . . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Advanced Materials
2-Formylthiophene-3-sulfonyl chloride has shown potential as a precursor in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) nanoparticles, which are known for their enhanced conductivity and processability. These nanoparticles are created through oxidative polymerization in solutions, where the role of sulfonyl chloride derivatives can be critical for the polymerization process. Such materials have applications in electronics, including solar cells and displays, due to their electrical properties and stability (J. Choi et al., 2004).
Catalytic Applications
Research has also highlighted the use of sulfonyl chloride derivatives in catalytic processes. For example, sulfonic acid functionalized pyridinium chloride, synthesized from sulfonyl chloride precursors, has been employed as an efficient catalyst for the solvent-free synthesis of complex organic molecules. This illustrates the role of sulfonyl chlorides in facilitating chemical transformations that are significant in the production of pharmaceuticals and fine chemicals (A. Moosavi‐Zare et al., 2013).
Chemical Synthesis Building Blocks
The development of functional aromatic multisulfonyl chlorides and their precursors demonstrates the versatility of sulfonyl chloride derivatives, including 2-Formylthiophene-3-sulfonyl chloride, in organic synthesis. These compounds serve as essential building blocks for the preparation of complex organic molecules, such as dendritic structures, through various synthetic strategies. This highlights their importance in the fields of material science and pharmaceutical chemistry, where they can lead to new materials and drugs (V. Percec et al., 2001).
Environmental Applications
Sulfonyl chloride derivatives are used in the synthesis of environmentally friendly catalysts for processes such as the deep desulfurization of fuels. These catalysts, synthesized from sulfonyl chlorides, enable the efficient removal of sulfur from fuels, which is crucial for reducing pollution and meeting environmental standards. This application underscores the role of sulfonyl chloride derivatives in green chemistry and environmental protection (Xinai Cui et al., 2012).
Eigenschaften
IUPAC Name |
2-formylthiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO3S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVOFBIHFFUPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2613220.png)




![5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide](/img/structure/B2613230.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2613235.png)

![6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2613238.png)